molecular formula C2H8ClN B1611826 Ethylamine-15N hydrochloride CAS No. 84051-02-5

Ethylamine-15N hydrochloride

Cat. No.: B1611826
CAS No.: 84051-02-5
M. Wt: 82.54 g/mol
InChI Key: XWBDWHCCBGMXKG-FJUFCODESA-N
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Description

Ethylamine-15N hydrochloride is a compound with the molecular formula C2H515NH2·HCl. It is an isotopically labeled compound where the nitrogen atom is enriched with the isotope nitrogen-15. This compound is commonly used in scientific research, particularly in studies involving nitrogen metabolism and tracing nitrogen pathways due to its isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylamine-15N hydrochloride can be synthesized through the reaction of ethylamine with hydrochloric acid, where the nitrogen atom in ethylamine is isotopically enriched with nitrogen-15. The reaction is typically carried out under controlled conditions to ensure the purity and isotopic enrichment of the final product .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of isotopically enriched ammonia (15NH3) and ethanol. The reaction is catalyzed by an oxide catalyst, such as alumina, and carried out at elevated temperatures. The resulting ethylamine-15N is then reacted with hydrochloric acid to form this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: It can be reduced to form ethylamine-15N.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

Scientific Research Applications

Ethylamine-15N hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of ethylamine-15N hydrochloride involves its participation in various biochemical and chemical reactions due to the presence of the amine group. The nitrogen-15 isotope allows for the tracing of nitrogen atoms through different metabolic pathways and chemical reactions. The compound interacts with molecular targets such as enzymes and receptors involved in nitrogen metabolism, providing insights into the molecular mechanisms of these processes .

Comparison with Similar Compounds

  • Methylamine-15N hydrochloride
  • Dimthis compound
  • Propylamine-15N hydrochloride

Comparison: this compound is unique due to its specific isotopic labeling and the presence of an ethyl group. Compared to mthis compound, it has a longer carbon chain, which can influence its reactivity and interactions in chemical and biological systems. Dimthis compound and propylamine-15N hydrochloride have different alkyl groups, which also affect their chemical properties and applications .

Properties

IUPAC Name

ethan(15N)amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBDWHCCBGMXKG-FJUFCODESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584039
Record name Ethan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84051-02-5
Record name Ethan(~15~N)amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84051-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylamine-15N hydrochloride
Reactant of Route 2
Ethylamine-15N hydrochloride
Reactant of Route 3
Ethylamine-15N hydrochloride
Reactant of Route 4
Ethylamine-15N hydrochloride
Reactant of Route 5
Ethylamine-15N hydrochloride
Reactant of Route 6
Ethylamine-15N hydrochloride

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